![molecular formula C9H6BrFO3 B13582947 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid](/img/structure/B13582947.png)
3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, along with a ketone and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol, and the carboxylic acid group can be oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form biaryl intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the bromine and fluorine atoms can enhance its binding affinity to the target molecules, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid include:
- 4-Bromo-2-fluorobenzoic acid
- 4-Bromo-2-fluorobiphenyl
- 2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a ketone and carboxylic acid functional group, which allows it to participate in a wider range of chemical reactions and enhances its versatility in scientific research and industrial applications.
Biological Activity
3-(4-Bromo-2-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by its unique molecular structure, which includes both bromine and fluorine substituents on a phenyl ring, along with a ketone and a carboxylic acid functional group. Its molecular formula is C10H8BrFO3, and it has a molecular weight of approximately 277.07 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structural features of this compound allow it to interact with various biological molecules, influencing enzyme activities and receptor interactions. The presence of halogen atoms (bromine and fluorine) is believed to enhance its binding affinity to specific biological targets, which may lead to significant inhibitory effects on various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate pathways related to inflammation, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Properties : The compound has been implicated in influencing cancer-related pathways, although specific mechanisms of action remain to be elucidated. Its ability to inhibit certain enzymes involved in cancer progression is a subject of ongoing research.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key enzymes and receptors involved in inflammatory and cancer pathways. The halogen substituents may play a crucial role in enhancing these interactions.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzyme activities related to inflammation and cancer cell proliferation. For instance, enzyme assays indicated reduced activity levels in treated cells compared to controls.
- Comparative Studies : Comparative analyses with structurally similar compounds have shown that the unique combination of bromine and fluorine in this compound contributes significantly to its enhanced biological activity. For example, compounds lacking one of these halogens exhibited lower binding affinities and reduced inhibitory effects.
- Toxicity Assessment : Toxicological evaluations have revealed that while the compound shows promising biological activity, it also possesses certain risks, including acute toxicity upon ingestion and skin irritation upon contact . These findings underscore the importance of further research to establish safety profiles for potential therapeutic applications.
Data Table: Comparison with Similar Compounds
Compound Name | Key Features | Unique Properties |
---|---|---|
3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid | Contains a methyl group instead of fluorine | Lacks fluorine which may alter reactivity |
3-(3-bromo-2-fluorophenyl)-2-oxopropanoic acid | Halogen substituents on different positions | Different substitution pattern affecting properties |
4-bromo-2-methylphenyl isocyanate | Contains an isocyanate group instead of a carboxylic acid | Different functional group leading to distinct reactivity |
4-bromo-2-methylbenzoic acid | Lacks the ketone group; has a carboxylic acid directly attached | Simpler structure without ketone functionality |
Properties
Molecular Formula |
C9H6BrFO3 |
---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
LIRABABCESQMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CC(=O)C(=O)O |
Origin of Product |
United States |
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